N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzoyl Intermediate: The starting material, 2-benzoyl-4-methylphenyl, can be synthesized through Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The benzoyl intermediate can then be reacted with 2-(4-(methylsulfonyl)phenyl)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-benzoyl-4-methylbenzoic acid.
Reduction: N-(2-benzyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Lacks the methyl group on the phenyl ring.
N-(2-benzoyl-4-methylphenyl)-2-phenylacetamide: Lacks the methylsulfonyl group.
N-(2-benzoyl-4-methylphenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfonyl group.
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of both the benzoyl and methylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-16-8-13-21(20(14-16)23(26)18-6-4-3-5-7-18)24-22(25)15-17-9-11-19(12-10-17)29(2,27)28/h3-14H,15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZUBDWTKLDLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.